molecular formula C18H18BrN5O3 B3896356 5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B3896356
M. Wt: 432.3 g/mol
InChI Key: PTCDVQRHWMQPSQ-WUXMJOGZSA-N
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Description

5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, ethyl cyanoacetate, and hydrazine derivatives. The reaction conditions may involve:

    Condensation Reactions: Formation of the pyrazole ring through the condensation of hydrazine derivatives with ethyl cyanoacetate.

    Substitution Reactions: Introduction of the bromo, ethoxy, and methoxy groups through nucleophilic substitution reactions.

    Cyanation: Introduction of the cyano group using reagents like potassium cyanide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles for Substitution: Sodium azide, thiols, amines.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Azides, thioethers, secondary amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving cyano and pyrazole groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-3-[(Z)-2-(3-BROMO-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
  • 5-AMINO-3-[(Z)-2-(3-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

Uniqueness

The presence of both ethoxy and methoxy groups in 5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE provides unique electronic and steric properties, making it distinct from other similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-3-27-15-8-11(7-14(19)17(15)26-2)6-12(9-20)16-13(10-21)18(22)24(23-16)4-5-25/h6-8,25H,3-5,22H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCDVQRHWMQPSQ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 2
5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 3
5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 4
5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 6
5-AMINO-3-[(Z)-2-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

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